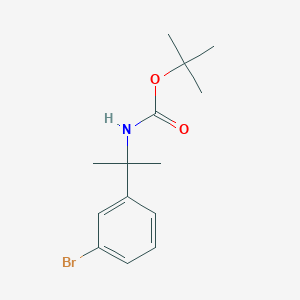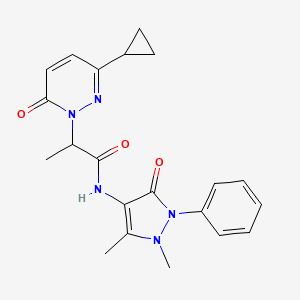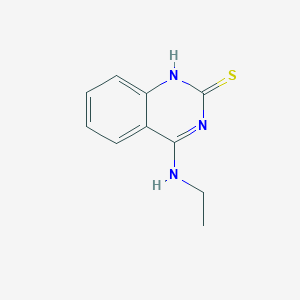![molecular formula C15H18N4O2 B2942431 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 1903071-43-1](/img/structure/B2942431.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea, also known as BIP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP-3 is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea selectively targets the ATP-binding site of CK2, which is essential for its kinase activity. By inhibiting CK2 activity, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea disrupts various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the survival pathway.
Biochemical and Physiological Effects:
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In neurodegenerative disease models, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to reduce the accumulation of amyloid-beta and tau proteins, improve motor function, and protect against neuronal cell death. In infectious disease models, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has several advantages for lab experiments, including its high selectivity for CK2, its well-established synthesis method, and its potential therapeutic applications in various scientific fields. However, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea research, including the development of more potent and selective CK2 inhibitors, the optimization of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea delivery and bioavailability in vivo, and the investigation of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea's potential therapeutic applications in various diseases. Additionally, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea could be used as a tool compound to study the role of CK2 in various cellular processes and signaling pathways. Overall, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has significant potential as a therapeutic agent and a research tool in various scientific fields.
Méthodes De Synthèse
The synthesis of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea involves the reaction of 1-(2-hydroxyethyl)-3-(2-methoxyethyl)urea with 2,3'-bipyridine-4-carbaldehyde in the presence of a base catalyst. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been optimized to yield high purity and good yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its overexpression in many types of cancer. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to reduce the accumulation of amyloid-beta and tau proteins in Alzheimer's disease models and improve motor function in Parkinson's disease models, suggesting its potential as a neuroprotective agent.
In infectious diseases, CK2 has been shown to play a role in the replication of various viruses, including HIV, hepatitis C virus, and SARS-CoV-2. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit the replication of these viruses by targeting CK2, making it a potential antiviral agent.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-7-18-15(20)19-10-12-4-6-17-14(9-12)13-3-2-5-16-11-13/h2-6,9,11H,7-8,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNKGDUVXFTBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)


![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)
![7-(4-chlorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942355.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)


![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)
![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

